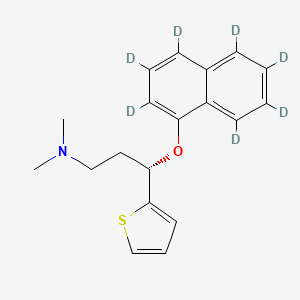

N-Methyl Duloxetine-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

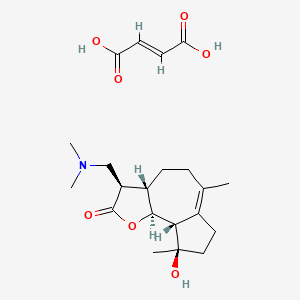

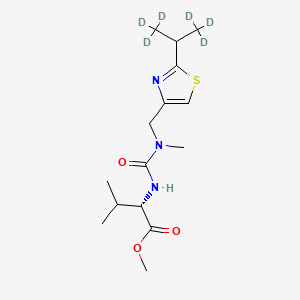

N-Metil Duloxetina-d7: es una forma deuterada de N-Metil Duloxetina, que es una impureza de Duloxetina. Duloxetina es un inhibidor selectivo de la recaptación de serotonina y norepinefrina (ISRSN) que se utiliza principalmente para el tratamiento del trastorno depresivo mayor, el trastorno de ansiedad generalizada y el dolor neuropático . La forma deuterada, N-Metil Duloxetina-d7, se utiliza a menudo en la investigación científica como sustancia de referencia para impurezas de fármacos y reactivos .

Métodos De Preparación

La síntesis de N-Metil Duloxetina-d7 implica varios pasos, comenzando con la preparación del compuesto condensado racémica (RS)—N,N-dimetil-3-(1-naftiloxi)-3-(2-tienil)propanamina . Este compuesto se somete luego a resolución óptica utilizando ácido di-benzoil-L-tartárico o ácido di-para-anisoil-L-tartárico para obtener el enantiómero deseado . El proceso incluye:

Reacción de compuesto hidroxílico racémica con 1-fluoronaftaleno: en presencia de una base como la sodamida o la bis(trimetilsilil)amida de potasio en un disolvente aprótico polar.

Resolución óptica: del compuesto condensado racémica con ácido di-benzoil-L-tartárico o ácido di-para-anisoil-L-tartárico para obtener la sal tartárica bruta.

Purificación: de las sales tartáricas brutas por cristalización.

Racemización: del enantiómero no deseado mediante tratamiento con una base para obtener una mezcla racémica.

Análisis De Reacciones Químicas

N-Metil Duloxetina-d7 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes para convertir el compuesto en su forma oxidada.

Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores para convertir el compuesto en su forma reducida.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y otros nucleófilos.

Hidrogenación: La hidrogenación de transferencia asimétrica se utiliza para lograr la hidrogenación enantioselectiva de grupos carbonilo e imina insaturados.

Aplicaciones Científicas De Investigación

N-Metil Duloxetina-d7 se utiliza en diversas aplicaciones de investigación científica, incluyendo:

Estudios farmacocinéticos: Se utiliza como sustancia de referencia para estudiar la farmacocinética de Duloxetina y sus metabolitos.

Investigación analgésica: Los estudios han demostrado que N-Metil Duloxetina-d7 puede actuar como analgésico al bloquear los canales de sodio neuronales, lo que lo hace efectivo contra el dolor postoperatorio.

Investigación neuroquímica: Se utiliza para estudiar los efectos de la inhibición de la recaptación de serotonina y norepinefrina en los procesos neuroquímicos y fisiológicos.

Mecanismo De Acción

N-Metil Duloxetina-d7 ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, lo que aumenta sus niveles en la hendidura sináptica . Esta inhibición mejora la neurotransmisión y alivia los síntomas de depresión y ansiedad . El compuesto también bloquea los canales de sodio neuronales, lo que contribuye a sus efectos analgésicos .

Comparación Con Compuestos Similares

N-Metil Duloxetina-d7 es similar a otros inhibidores de la recaptación de serotonina y norepinefrina como:

- Fluoxetina

- Nisoxetina

- Tomoxetina

- Duloxetina

N-Metil Duloxetina-d7 es única debido a su forma deuterada, que proporciona una mayor estabilidad y permite estudios farmacocinéticos más precisos .

Propiedades

Fórmula molecular |

C19H21NOS |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

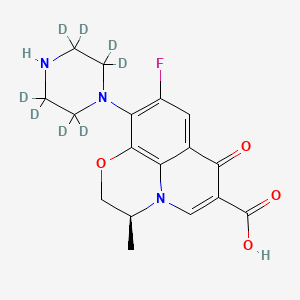

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D |

Clave InChI |

JFTURWWGPMTABQ-DCMMJBMPSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |

SMILES canónico |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

ethanone](/img/structure/B12413527.png)

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)